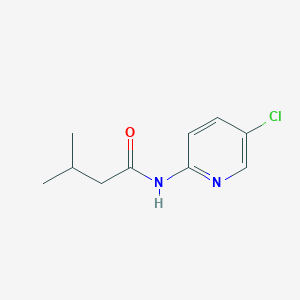
N-(2,4-dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound is of interest due to its potential applications in various fields of chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties are critical for understanding its utility and function.
Synthesis Analysis
Synthesis of related compounds involves multiple steps, including reactions of specific precursors under controlled conditions. For example, a similar compound was synthesized through reactions involving specific intermediates and conditions, highlighting the complexity and precision required in chemical synthesis processes (Shibahara et al., 2006).
Molecular Structure Analysis
The molecular structure is often determined using techniques such as X-ray diffraction. The molecular conformation, packing, and intermolecular interactions play a significant role in the physical and chemical properties of the compound. Studies have detailed these aspects for structurally similar compounds, providing insights into how such analyses are conducted (Malone et al., 1997).
Chemical Reactions and Properties
Chemical reactions, including cyclization and interaction with various reagents, form the basis for synthesizing and modifying the chemical structure. These reactions can significantly alter the compound's chemical properties, as demonstrated in related research (Korkmaz & Zora, 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for practical applications. Research on similar compounds provides valuable data on these properties, guiding the development of new materials with desired characteristics (Liou & Chang, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with various agents, stability under different conditions, and the ability to undergo specific reactions, determine the compound's suitability for various applications. Studies on related compounds explore these aspects, offering insights into how these properties are investigated and optimized (Omar & Yamada, 1966).
Applications De Recherche Scientifique
Intermolecular Interactions and Crystal Chemistry
The study of thiophene derivatives often involves exploring their intermolecular interactions and crystal chemistry to understand their structural and electronic properties. For example, Malone et al. (1997) investigated the crystal chemistry of N,N'-diphenylisophthalamide and related compounds, providing insights into their intermolecular interactions through X-ray diffraction and molecular orbital calculations Malone et al., 1997.
Fluorescent Probes and Sensing Applications
Thiophene derivatives have been developed as fluorescent probes for detecting specific chemicals, highlighting their utility in environmental and biological sciences. Wang et al. (2012) described a fluorescent probe for discriminating thiophenols over aliphatic thiols, demonstrating its application in water samples Wang et al., 2012.
Polyamides and Polyimides Synthesis
Research into thiophene-based compounds extends into the synthesis of polyamides and polyimides, revealing their potential in creating materials with desirable thermal and mechanical properties. For instance, Saxena et al. (2003) prepared polyamides and poly(amide–imide)s from 2,2-bis(4-aminophenoxy) benzonitrile, highlighting their solubility and thermal stability Saxena et al., 2003.
Catalysis and Hydrodesulfurization
Thiophene derivatives are also significant in catalysis, particularly in hydrodesulfurization processes. For example, Bi et al. (2010) utilized NiWO4 nanoparticles for the hydrodesulfurization of thiophene, indicating higher activity than traditional catalysts Bi et al., 2010.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12-5-6-15(13(2)9-12)18-17(20)16-10-14(11-23-16)24(21,22)19-7-3-4-8-19/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWYQSSQVWECJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)
![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)
![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5526821.png)
